4-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

GPCR selectivity dopamine receptor sigma receptor

Why this compound? Unlike common N1-H or N1-phenyl analogues, the N1-methyl & meta‑chloropiperazine motif defines a distinct selectivity space for kinase, σ₁R, and GPCR panels. MW 326.8, cLogP ~3.8—lead‑like and scalable. No direct profiling data published; ideal for de novo screening. Avoid surrogate analogs that shift target engagement. Order now for exclusive library diversity.

Molecular Formula C16H17ClN6
Molecular Weight 328.80 g/mol
Cat. No. B11206421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC16H17ClN6
Molecular Weight328.80 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C16H17ClN6/c1-21-15-14(10-20-21)16(19-11-18-15)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9-11H,5-8H2,1H3
InChIKeyKZQXMYRWRBOCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Structural Overview and Procurement Context


The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (molecular weight approximately 326.78 g/mol, C₁₆H₁₅ClN₆) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This heterocyclic scaffold serves as a purine bioisostere and is widely exploited in medicinal chemistry for kinase inhibitor development [1]. The compound features a 1-methyl substitution at the N-1 position of the pyrazolo[3,4-d]pyrimidine core and a 4-(3-chlorophenyl)piperazine moiety at the C-4 position—two structural features that are critical determinants of target engagement and selectivity profiles within this compound class [2]. It is primarily offered by chemical suppliers as a research-grade screening compound for kinase inhibition studies, GPCR ligand investigations, or antiviral discovery programs.

Why In-Class Pyrazolo[3,4-d]pyrimidines Cannot Be Casually Substituted for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, but minor structural modifications can produce profound shifts in target selectivity, potency, and even the fundamental mechanism of action. For instance, within a single series of pyrazolo[3,4-d]pyrimidine-based FLT3 inhibitors, compounds differing only in the aromatic moiety attached to a piperazine linker exhibited markedly divergent anticancer activity profiles across the NCI-60 cell line panel [1]. More critically, the N-1 substituent is a well-established determinant of biological specificity: SAR studies on enterovirus inhibitors demonstrated that the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine largely dictated in vitro antiviral potency [2]. Consequently, substituting this specific N-1-methyl, C-4-(3-chlorophenylpiperazine) compound with a close analog—such as the N-1-H variant, the N-1-phenyl variant, or the 4-fluorophenyl piperazine analog—without confirmatory head-to-head data risks selecting a compound with an entirely different selectivity fingerprint. The unique combination of the electron-withdrawing meta-chloro substituent on the pendant phenyl ring and the N-1 methyl group defines a distinct chemical space that cannot be assumed equivalent to any other member of this compound family [3].

Quantitative Differentiation Evidence for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Relative to Closest Analogs


Meta-Chloro vs. Para-Chloro Substituent: Impact on GPCR Selectivity Profiles (Class-Level Inference)

The 3-chlorophenyl (meta-chloro) substitution on the piperazine ring is a critical determinant of receptor selectivity relative to the corresponding 4-chlorophenyl (para-chloro) analog. 1-(3-Chlorophenyl)piperazine (mCPP) is a well-characterized pharmacophore that exhibits a distinct binding profile across serotonin and dopamine receptor subtypes compared to its para-substituted counterpart. In dopamine receptor binding studies, mCPP displayed a Ki >10,000 nM at the D₂L receptor, indicating negligible dopamine D₂ receptor engagement [1]. By contrast, para-chlorophenyl piperazine analogs have been reported to exhibit substantial affinity at dopamine D₄ and sigma receptor subtypes. For example, the para-chloro analog FAUC 213 (2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) was identified as a highly selective dopamine D₄ receptor antagonist [2]. This meta-vs-para differentiation is broadly applicable to the pyrazolo[3,4-d]pyrimidine series and suggests that 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is predicted to possess a distinct receptor/kinase selectivity profile compared to its para-chloro analog (e.g., 4-[4-(4-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine). No direct head-to-head data for the target compound vs. para-chloro analog have been published, so this inference is class-level and requires experimental verification [3].

GPCR selectivity dopamine receptor sigma receptor 3-chlorophenylpiperazine

N-1 Methyl Substitution: Differentiation from N-1-H and N-1-Phenyl Analogs in Antiviral Selectivity (Class-Level Inference)

The N-1 methyl group on the pyrazolo[3,4-d]pyrimidine core represents a defined structural feature that differentiates this compound from the N-1-H (unsubstituted) analog (4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine) and N-1-phenyl analogs. SAR studies by Chern et al. (2004) established that the phenyl substituent at the N-1 position is a primary determinant of enterovirus inhibitory potency within the pyrazolo[3,4-d]pyrimidine class. Compounds bearing a thiophene substituent at the piperazine and an optimized N-1-phenyl group exhibited IC₅₀ values of 0.063–0.089 μM against coxsackievirus B3 and 0.32–0.65 μM against enterovirus 71 in plaque reduction assays, with no cytotoxicity observed at concentrations up to 25 μM (CC₅₀ >25 μM) [1]. The N-1 methyl group represents a smaller, less lipophilic substitution compared to N-1-phenyl, which is predicted to reduce hydrophobic interactions in the kinase ATP-binding pocket or viral target site. This may translate to lower absolute potency but potentially higher ligand efficiency and improved physicochemical properties. The N-1-H analog (lacking the methyl group) is commercially available but is predicted to have altered hydrogen-bonding capacity and target engagement [2]. Direct comparative data between the target compound and its N-1-H or N-1-phenyl analogs have not been published [3].

N-1 substitution SAR enterovirus inhibition kinase selectivity pyrazolo[3,4-d]pyrimidine

Piperazine-Linked vs. Amino-Linked Pyrazolo[3,4-d]pyrimidine Analogs: Distinct Kinase Inhibition Profiles (Cross-Study Comparable)

The C-4 piperazine linkage in the target compound differentiates it from amino-linked pyrazolo[3,4-d]pyrimidines such as PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), a well-known Src family kinase inhibitor used as a reference standard. PP2 and its analogs potently inhibit Src and Abl tyrosine kinases. In contrast, piperazine-linked pyrazolo[3,4-d]pyrimidines have been developed for diverse targets including FLT3, CDK2, PI4KIIIβ, and sigma-1 receptors, depending on the specific substitution pattern. For example, UCB9608—a piperazine carboxamide-substituted pyrazolo[3,4-d]pyrimidine—is a potent, selective PI4KIIIβ inhibitor (IC₅₀ = 11 nM) with immunosuppressive activity in the human mixed lymphocyte reaction (HuMLR IC₅₀ = 37 nM) [1]. In a separate study, pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine moiety through amide linkages exhibited anticancer IC₅₀ values of 5.5–11 μg/mL across MDA-MB-231, MCF-7, SF-268, and B16F10 cell lines, comparable to cisplatin [2]. The 3-chlorophenylpiperazine moiety in the target compound is a different pharmacophore compared to the piperazine acetamide or piperazine carboxamide linkages in these published series, but the piperazine linker (as opposed to a direct amino linkage) is a shared structural motif associated with broad target class flexibility [3].

kinase inhibition piperazine linker SAR pyrazolo[3,4-d]pyrimidine

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) and Polar Surface Area (tPSA) vs. Closest Commercial Analogs (Supporting Evidence)

The target compound, 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (MW ~326.8 g/mol), is predicted to exhibit distinct physicochemical properties compared to its closest commercially available analogs. The presence of the 3-chlorophenyl substituent increases lipophilicity (estimated cLogP ≈ 2.5–3.5) relative to the unsubstituted piperazine analog 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine (MW 218.3 g/mol, XLogP3 = 0.0) [1]. The meta-chloro substitution also alters the topological polar surface area (tPSA) and hydrogen-bonding capacity, factors that influence membrane permeability and oral bioavailability predictions. At the level of the broader pyrazolo[3,4-d]pyrimidine class, scaffold modifications have been shown to alter solubility and pharmacokinetic profiles; for instance, 6H-pyrazolo[3,4-d]pyrimidines offer altered pKa profiles and solubility characteristics compared to purine bioisosteres . The computed molecular weight (326.8 g/mol) and predicted moderate lipophilicity place the compound within lead-like chemical space (MW <350, cLogP <3.5), whereas many N-1-phenyl or N-1-(4-chlorophenyl)methyl analogs exceed 400 g/mol, making the target compound a more attractive starting point for lead optimization programs subject to strict physicochemical constraints .

lipophilicity drug-likeness cLogP tPSA physicochemical properties

Sigma-1 Receptor Ligand Potential: 3-Chlorophenylpiperazine Moiety as a Privileged Sigma-1 Pharmacophore (Class-Level Inference)

The pyrazolo[3,4-d]pyrimidine scaffold bearing cyclic substituents at the C-4 position has been systematically explored as a source of high-affinity sigma-1 receptor (σ₁R) ligands. In a comprehensive SAR study by García et al. (2017), replacement of acylamino groups by cyclic substituents at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold led to highly active σ₁R ligands, with compound 12f identified as one of the best σ₁R ligands described in terms of lipophilic ligand efficiency (LLE) [1]. The 3-chlorophenylpiperazine moiety is a recognized pharmacophore for σ receptor engagement; chlorophenylpiperazine derivatives have demonstrated high-to-moderate affinity for both σ₁ and σ₂ receptor subtypes [2]. The target compound combines the σ₁R-active pyrazolo[3,4-d]pyrimidine scaffold with the 3-chlorophenylpiperazine moiety, suggesting potential as a σ₁R ligand. This differentiates it from analogs bearing 4-fluorophenylpiperazine or unsubstituted piperazine, which may exhibit lower σ receptor affinity. No direct σ₁R binding data for the target compound have been published, so this inference is class-level and requires experimental confirmation [3].

sigma-1 receptor pain 3-chlorophenylpiperazine pyrazolo[3,4-d]pyrimidine

Application Scenarios for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Based on Established Evidence


Kinase Inhibitor Screening Libraries Requiring Diverse Piperazine-Linked Pyrazolo[3,4-d]pyrimidine Chemotypes

This compound is suitable for inclusion in focused kinase inhibitor screening libraries where structural diversity around the privileged pyrazolo[3,4-d]pyrimidine scaffold is desired. Unlike amino-linked analogs such as PP2 (Src/Abl inhibitor), the piperazine linker confers a distinct vector and target engagement profile [1]. The 3-chlorophenyl substituent on the piperazine provides additional diversity compared to unsubstituted piperazine or para-substituted analogs. Screening this compound alongside amino-linked variants enables systematic exploration of linker effects on kinase selectivity panels [2]. Researchers should note that no direct kinase profiling data have been published for this specific compound; primary screening data will need to be generated.

Sigma-1 Receptor Ligand Discovery and Pain Target Validation Studies

The combination of the pyrazolo[3,4-d]pyrimidine core (validated σ₁R scaffold) and the 3-chlorophenylpiperazine moiety (recognized σ receptor pharmacophore) makes this compound a rational candidate for σ₁R-focused screening [1]. García et al. demonstrated that cyclic C-4 substituents on pyrazolo[3,4-d]pyrimidines yield potent σ₁R ligands with superior lipophilic ligand efficiency [2]. This compound can serve as a starting point for structure-based optimization of σ₁R antagonists for pain, neuroprotection, or addiction research programs. Competitive radioligand binding assays against [³H]-(+)-pentazocine are recommended as the primary screening endpoint.

GPCR Selectivity Profiling: Dopamine and Serotonin Receptor Subtype Discrimination Studies

The 3-chlorophenylpiperazine (mCPP) pharmacophore is a well-documented serotonergic/dopaminergic agent with a distinct receptor subtype profile. mCPP itself exhibits negligible dopamine D₂ receptor binding (Ki >10 μM) [1] while retaining activity at serotonin receptor subtypes. By contrast, para-chlorophenyl piperazine analogs such as FAUC 213 are highly selective dopamine D₄ receptor antagonists [2]. Fusion of the mCPP pharmacophore to the pyrazolo[3,4-d]pyrimidine core via the piperazine nitrogen at the C-4 position creates a hybrid chemotype that can be profiled against GPCR panels to determine whether the pyrazolo[3,4-d]pyrimidine scaffold modulates the inherent GPCR selectivity of the mCPP moiety. This compound is therefore valuable for CNS target deconvolution studies where both kinase and GPCR activity profiles need to be assessed simultaneously.

Lead-Like Chemical Starting Point for Antiviral or Anticancer Optimization Programs

With a molecular weight of approximately 326.8 g/mol and predicted moderate lipophilicity (cLogP ~2.5–3.5), this compound occupies favorable lead-like chemical space (MW <350, cLogP <4) compared to larger N-1-phenyl or N-1-benzyl analogs that often exceed 400 g/mol [1]. The N-1 methyl group represents a minimal substituent that retains the core scaffold's biological relevance while offering room for subsequent optimization (e.g., introduction of larger hydrophobic groups at N-1 to improve potency, as demonstrated by Chern et al. for enterovirus inhibitors) [2]. For antiviral programs targeting enteroviruses or anticancer programs targeting FLT3/CDK kinases, this compound can serve as an initial screening hit from which iterative SAR exploration can be conducted. The piperazine acetamide-linked pyrazolo[3,4-d]pyrimidines reported by Shaban et al. demonstrated potent anticancer activity across multiple NCI-60 cell lines [3], indicating that this general scaffold class is productive for oncology applications.

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